Sodium 2-fluorobenzoate

Catalog No.
S718870
CAS No.
490-97-1
M.F
C7H5FNaO2
M. Wt
163.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-fluorobenzoate

CAS Number

490-97-1

Product Name

Sodium 2-fluorobenzoate

IUPAC Name

sodium;2-fluorobenzoate

Molecular Formula

C7H5FNaO2

Molecular Weight

163.10 g/mol

InChI

InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);

InChI Key

YIZOXOUTDFWAOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])F.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F.[Na]

Sodium 2-fluorobenzoate is a sodium salt of 2-fluorobenzoic acid, with the chemical formula C7H4FNaO2\text{C}_7\text{H}_4\text{FNaO}_2 and a molecular weight of approximately 162.09 g/mol. It appears as a white crystalline solid and is soluble in water. This compound is notable for its fluorine atom, which enhances its reactivity and influences its biological interactions . Sodium 2-fluorobenzoate is primarily used in chemical synthesis and research due to its unique properties.

, including:

  • Nucleophilic Aromatic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.
  • Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced to form different products. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide is commonly used as a reagent.
  • Oxidation: Potassium permanganate can facilitate oxidation reactions.
  • Reduction: Lithium aluminum hydride serves as a reducing agent.

Major Products Formed

  • From Substitution Reactions: Various substituted benzoates are formed.
  • From Oxidation: Carboxylic acids are typical products.
  • From Reduction: Alcohols and other reduced forms are produced.

Sodium 2-fluorobenzoate exhibits significant biological activity, particularly in microbial metabolism. Certain bacterial strains, such as those from the genus Pseudomonas, can utilize this compound as a sole carbon source. The metabolism involves defluorination processes that lead to the formation of catechol and 2-fluorocatechol through interactions with specific enzymes like hydroxylases and dehalogenases .

Mechanism of Action

The compound interacts with molecular oxygen to form cyclic peroxide intermediates, which are subsequently reduced to catechol. This pathway highlights its potential utility in bioremediation and environmental applications.

The synthesis of sodium 2-fluorobenzoate typically involves several steps:

  • Dissolution of Benzoic Acid: Benzoic acid is dissolved in dilute hydrofluoric acid.
  • Addition of Sodium Chloride: Sodium chloride is introduced to produce 2-fluorobenzoic acid.
  • Neutralization Reaction: The resulting acid is neutralized with sodium hydroxide to yield sodium 2-fluorobenzoate .

Industrial Production

In industrial settings, the synthesis follows similar steps but is optimized for larger scale production, ensuring controlled temperature and concentration for maximum yield and purity.

Research indicates that sodium 2-fluorobenzoate interacts with various biological systems, particularly through its metabolic pathways involving defluorination. Studies have shown that it can influence microbial growth and metabolism, making it a candidate for further investigation in bioremediation efforts .

Sodium 2-fluorobenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
Sodium benzoateC7H5NaO20.97
2-Fluoro-5-(hydroxymethyl)benzoic acidC8H9FO30.97
4-Fluorobenzoic acidC7H5FO20.95
3-Fluorobenzoic acidC7H5FO20.95

Uniqueness

What distinguishes sodium 2-fluorobenzoate from these compounds is its specific fluorination at the ortho position relative to the carboxylate group, which affects its reactivity, biological activity, and metabolic pathways compared to other benzoates.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.01712684 g/mol

Monoisotopic Mass

163.01712684 g/mol

Heavy Atom Count

11

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

490-97-1

General Manufacturing Information

Benzoic acid, 2-fluoro-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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